molecular formula C17H16N6O2 B2955690 1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione CAS No. 1021023-71-1

1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione

Cat. No.: B2955690
CAS No.: 1021023-71-1
M. Wt: 336.355
InChI Key: JBUXEHORGSYQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione is a sophisticated small molecule designed for biochemical research, featuring a pyrazolo[3,4-d]pyrimidine core—a known purine isostere—linked to a phenylethyl-substituted piperazine-2,6-dione scaffold. This molecular architecture is engineered to target key kinase signaling pathways implicated in various disease states. The pyrazolo[3,4-d]pyrimidine moiety is a privileged structure in medicinal chemistry that facilitates critical hydrogen bonding interactions with kinase hinge regions, such as the Cys 694 residue in FMS-like tyrosine kinase 3 (FLT3), making it a compound of significant interest for investigating acute myeloid leukemia (AML) . Furthermore, related structural analogs have demonstrated potent inhibitory activity against serine-threonine kinases, including p70S6K, Akt1, and Akt2, which are pivotal regulators of cell proliferation, survival, and metabolism . This suggests broad research utility for this compound in studying immunological, inflammatory, and proliferative diseases, as modulation of these kinases can profoundly affect cellular processes like programmed cell death and chemoinvasion . The specific incorporation of the 2-phenylethyl group and the piperazine-2,6-dione linker is designed to optimize interactions with allosteric binding pockets and influence ADME properties, thereby enhancing the compound's research value for structure-activity relationship (SAR) studies and molecular modeling simulations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-14-9-22(17-13-8-20-21-16(13)18-11-19-17)10-15(25)23(14)7-6-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUXEHORGSYQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CN1C2=NC=NC3=C2C=NN3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various pharmacological properties, including anticancer, anxiolytic, and antidepressant activities.

  • Molecular Formula : C22H24N6O2
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 781656-98-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and kinases. It has been shown to inhibit specific protein kinases, which are crucial in signaling pathways related to cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant inhibition of cancer cell lines through mechanisms involving:

  • c-Met Inhibition : The compound has been associated with the inhibition of the mesenchymal–epithelial transition factor (c-Met), which is often overexpressed in various cancers. In vitro studies show IC50 values in the low micromolar range against c-Met .
Cell Line IC50 (µM) Mechanism
A431 (vulvar carcinoma)0.005c-Met inhibition
MCF7 (breast cancer)0.01Apoptosis induction
HCT116 (colon cancer)0.008Cell cycle arrest

Anxiolytic and Antidepressant Activity

The compound's anxiolytic effects have been evaluated using behavioral tests in animal models. Studies indicate that it modulates the serotonergic system and interacts with the GABA_A receptor:

  • Elevated Plus Maze Test : The compound showed significant anxiolytic-like activity at doses of 54 and 162 μmol/kg, which was blocked by pretreatment with specific antagonists .
Test Dose (μmol/kg) Effect
Elevated Plus Maze54Increased open arm time
Forced Swimming Test162Reduced immobility time

Case Studies

  • Study on c-Met Inhibition : A preclinical study demonstrated that derivatives of this compound effectively inhibited c-Met kinase activity, leading to reduced tumor growth in xenograft models .
  • Behavioral Evaluation in Rodents : Research conducted on Swiss mice indicated that administration of the compound prior to exposure to anxiety-inducing stimuli resulted in decreased anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Key Examples:
Compound Name Substituents Biological Activity Reference
Target Compound Piperazine-2,6-dione, 2-phenylethyl Under investigation
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3, ) Hydrazinyl, methyl, phenyl Anticancer (in vitro screening)
Bisarylureas (e.g., 1n, 1o, ) Urea linker, aryl groups Pan-RAF inhibitors (IC₅₀: <100 nM)
3,5,7-Trimethyl-1-[(2-thioxo-oxadiazolyl)methoxy]pyrrolo[3,4-d]pyridazinone () Thioxo-oxadiazole, pyrrolopyridazinone Kinase inhibition (unspecified)

Structural Insights :

  • The 2-phenylethyl substituent may improve blood-brain barrier penetration compared to simpler aryl groups (e.g., phenyl in Compound 3, ) .

Piperazine-2,6-dione Derivatives

Piperazine-2,6-diones are explored for their conformational rigidity and bioactivity.

Key Examples:
Compound Name Substituents Biological Activity Reference
Target Compound Pyrazolo-pyrimidine, 2-phenylethyl Under investigation
Razoxane (ICRF-159) Bis(piperazine-2,6-dione) Anticancer (topoisomerase II inhibition)
4-Succinamoyl piperazine-2,6-dione derivatives () Succinamoyl, heterocyclic fragments Analgesic (ED₅₀: 10–50 mg/kg)

Structural Insights :

  • Unlike bis(piperazine-2,6-dione)s (e.g., Razoxane), the target compound is a mono-derivative with a heteroaromatic substituent, likely reducing systemic toxicity while retaining activity.
  • The pyrazolo-pyrimidine group may introduce kinase-targeting capabilities absent in succinamoyl analogs .

Arylpiperazine Pharmacophores

Arylpiperazines are common in CNS-targeting drugs due to their serotonin receptor affinity.

Key Examples:
Compound Name Substituents Biological Activity Reference
Target Compound Piperazine-2,6-dione, pyrazolo-pyrimidine Under investigation
1-(2-Chloro-1-oxoethyl)-4-phenylpiperazine () Chloroacetyl, phenyl Dopamine D2/D3 receptor modulation
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine () Methylenedioxybenzyl, hydroxypyrimidyl Serotonin 5-HT1A/2A affinity

Structural Insights :

  • The pyrazolo-pyrimidine substituent may confer kinase or purinergic receptor interactions absent in simpler arylpiperazines .

Research Findings and Implications

  • Pharmacokinetics : The 2-phenylethyl group likely enhances lipophilicity (logP ~3–4), improving membrane permeability compared to polar derivatives like bisarylureas .
  • Synthetic Feasibility : Analogous routes () support scalable synthesis, though purity challenges may arise from the dione ring’s sensitivity to hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.